2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile

Medicinal Chemistry Acetylcholinesterase Inhibition Structure-Activity Relationship

2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile (CAS 401567-17-7) is a heterocyclic building block composed of a benzothiazole core, a piperazine ring at the 2-position, and a carbonitrile substituent at the 5-position (C12H12N4S, MW 244.32 g/mol). The compound contains five hydrogen bond acceptors (four from the benzothiazole/piperazine system and one from the nitrile) and one hydrogen bond donor (the secondary amine of the piperazine ring), yielding a topological polar surface area (TPSA) of 80.2 Ų and a calculated LogP of 1.9.

Molecular Formula C12H12N4S
Molecular Weight 244.32 g/mol
CAS No. 401567-17-7
Cat. No. B3041885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile
CAS401567-17-7
Molecular FormulaC12H12N4S
Molecular Weight244.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(S2)C=CC(=C3)C#N
InChIInChI=1S/C12H12N4S/c13-8-9-1-2-11-10(7-9)15-12(17-11)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2
InChIKeyMMUYULAUOMQQHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile (CAS 401567-17-7): Procurement-Ready Chemical Identity and Core Characteristics


2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile (CAS 401567-17-7) is a heterocyclic building block composed of a benzothiazole core, a piperazine ring at the 2-position, and a carbonitrile substituent at the 5-position (C12H12N4S, MW 244.32 g/mol) . The compound contains five hydrogen bond acceptors (four from the benzothiazole/piperazine system and one from the nitrile) and one hydrogen bond donor (the secondary amine of the piperazine ring), yielding a topological polar surface area (TPSA) of 80.2 Ų and a calculated LogP of 1.9 . It is commercially available at purities of ≥95% to 98% from multiple reputable chemical suppliers . The molecule serves as a key intermediate or scaffold in medicinal chemistry programs targeting acetylcholinesterase (AChE), sigma receptors, and kinase inhibition, and belongs to the broader class of 2-piperazinyl-benzothiazole derivatives that have been explored as PPARδ agonists and NAAA inhibitors [1][2].

Why Generic Substitution Fails for 2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile (CAS 401567-17-7): Structural Nuances That Demand Specific Sourcing


The benzothiazole-piperazine scaffold encompasses a broad family of compounds, yet seemingly minor structural variations—such as the presence or position of the nitrile group, the methylation state of the piperazine ring, or the nature of the heterocyclic attachment—profoundly alter target engagement, selectivity, and physicochemical properties [1][2]. For instance, the unsubstituted secondary amine of the piperazine in 401567-17-7 provides a critical hydrogen bond donor that is absent in N-methylated analogs like 2-(4-methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile (CAS 1638696-03-3), directly affecting binding modes to targets such as AChE and sigma receptors . Similarly, the electron-withdrawing 5-carbonitrile group modulates the benzothiazole ring's electronic character and contributes an additional hydrogen bond acceptor, differentiating this compound from the des-cyano analog 2-(piperazin-1-yl)benzo[d]thiazole (CAS 55745-83-0) . SAR studies within the 2-piperazinyl-benzothiazole series demonstrate that both the piperazine substitution pattern and the benzothiazole substitution position are tightly coupled to potency and selectivity, making simple analog swapping unreliable without empirical validation [3].

Quantitative Differentiation Evidence for 2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile (CAS 401567-17-7) Against Closest Analogs


Hydrogen Bond Donor Capacity: Unsubstituted Piperazine vs. N-Methylated Analogs

Target compound 401567-17-7 possesses one hydrogen bond donor (HBD) from the unsubstituted piperazine secondary amine, whereas the closest N-methyl analog, 2-(4-methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile (CAS 1638696-03-3), has zero HBDs due to tertiary amine substitution. This difference is functionally significant: in the benzothiazole-piperazine AChE inhibitor series, compounds retaining a free NH on the piperazine ring demonstrated up to 99.83% AChE inhibition at 0.1 µM, while N-substituted variants in the same series showed markedly reduced activity, consistent with the loss of a key hydrogen bond interaction in the enzyme active site [1][2].

Medicinal Chemistry Acetylcholinesterase Inhibition Structure-Activity Relationship

Electronic Modulation: 5-Carbonitrile vs. Des-Cyano Benzothiazole-Piperazine Scaffolds

The 5-carbonitrile group in 401567-17-7 is a strong electron-withdrawing substituent (Hammett σp ≈ 0.66 for CN) that lowers the electron density of the benzothiazole ring system relative to the des-cyano analog 2-(piperazin-1-yl)benzo[d]thiazole (CAS 55745-83-0). Within the benzothiazole-piperazine class, electron-withdrawing substituents on the benzothiazole ring have been shown to enhance binding affinity to sigma-1 receptors: compounds with electron-deficient benzothiazole rings achieved Ki values as low as 1.90 nM at sigma-1, whereas electron-rich analogs exhibited significantly weaker affinity [1]. The nitrile also adds a fifth hydrogen bond acceptor to the scaffold (5 vs. 4 in the des-cyano analog), expanding the compound's capacity for polar interactions .

Medicinal Chemistry Sigma Receptor Electronic Effects

Lipophilicity and Permeability: LogP Differentiation from the Des-Cyano Analog

The calculated LogP (XlogP) of 401567-17-7 is 1.9, reflecting the lipophilic contribution of the carbonitrile group . In contrast, the des-cyano analog 2-(piperazin-1-yl)benzo[d]thiazole (CAS 55745-83-0) has a reported LogP of 1.61 . This ΔLogP of approximately +0.3 units corresponds to a roughly 2-fold increase in octanol-water partition coefficient, which can influence membrane permeability and CNS penetration. Within the benzothiazole-piperazine class, compounds with LogP values in the 1.5–2.5 range have demonstrated brain penetration and CNS activity, as exemplified by the NAAA inhibitor series where prototype compound 8 achieved high oral bioavailability and CNS access [1].

Physicochemical Properties CNS Drug Design ADME

Commercial Purity and Supply Chain Reproducibility: ≥98% vs. Lower-Grade Alternatives

Multiple independent suppliers offer 2-(piperazin-1-yl)benzo[d]thiazole-5-carbonitrile at documented purity levels: Leyan supplies the compound at 98% purity , while Apollo Scientific/CymitQuimica provide it at ≥95% purity . This level of commercial characterization and multi-vendor availability reduces supply chain risk compared to less common or single-source analogs such as 2-(4-isopropylpiperazin-1-yl)benzothiazole-6-carbonitrile (CAS not available from multiple vendors) or 2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile (CAS 2640978-85-2), which lack comparable purity documentation from independent sources [1].

Chemical Procurement Quality Assurance Reproducibility

Recommended Application Scenarios for 2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile (CAS 401567-17-7) Based on Differentiated Evidence


Acetylcholinesterase (AChE) Inhibitor Lead Optimization Requiring Unsubstituted Piperazine HBD

In medicinal chemistry programs developing AChE inhibitors, the free NH of the piperazine ring in 401567-17-7 provides a hydrogen bond donor critical for interactions within the enzyme active site. SAR studies on benzothiazole-piperazines demonstrate that compounds retaining the unsubstituted piperazine achieve up to 99.83% AChE inhibition at 0.1 µM, whereas N-alkylation abolishes or severely attenuates this activity [1]. Researchers designing AChE-targeted compounds should specifically procure 401567-17-7 rather than the N-methyl analog (CAS 1638696-03-3) to preserve this pharmacophoric feature.

Sigma-1 Receptor Ligand Development Leveraging Electron-Deficient Benzothiazole Electronics

The 5-carbonitrile substituent renders the benzothiazole ring electron-deficient, a property associated with enhanced sigma-1 receptor binding affinity. Benzothiazole-piperazine derivatives with electron-withdrawing groups have demonstrated Ki values as low as 1.90 nM at sigma-1 receptors [1]. Programs targeting sigma-1 for pain, neuroprotection, or CNS disorders should select 401567-17-7 over the des-cyano analog 2-(piperazin-1-yl)benzo[d]thiazole (CAS 55745-83-0) to benefit from this electronic modulation.

CNS-Penetrant Probe Synthesis Requiring Balanced Lipophilicity (LogP ~1.9)

With a calculated XlogP of 1.9, 401567-17-7 occupies a lipophilicity range favorable for CNS drug candidates, analogous to the benzothiazole-piperazine NAAA inhibitor series where LogP values in this range supported oral bioavailability and brain penetration in a mouse model of multiple sclerosis [1][2]. Medicinal chemists needing a CNS-accessible benzothiazole-piperazine scaffold with a defined LogP for permeability optimization should consider 401567-17-7 as a starting point.

Multi-Gram Parallel Synthesis Requiring Multi-Vendor Supply Assurance and Verified Purity

The compound's availability at ≥95–98% purity from multiple independent vendors (Leyan, Apollo Scientific, CymitQuimica) enables consistent procurement for parallel synthesis libraries or scale-up campaigns [1][2]. This multi-source supply chain minimizes the risk of single-vendor dependency and batch variability that can compromise SAR studies, making 401567-17-7 a reliable choice for production-scale medicinal chemistry relative to single-source or uncharacterized analogs.

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